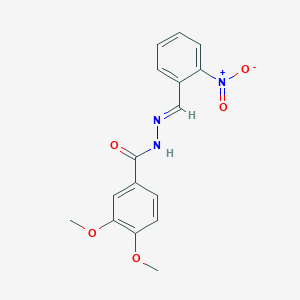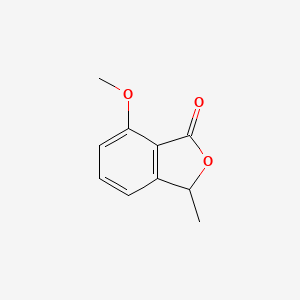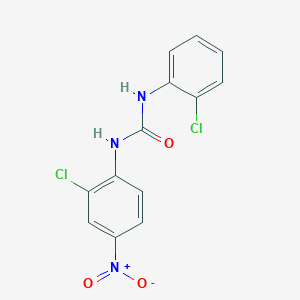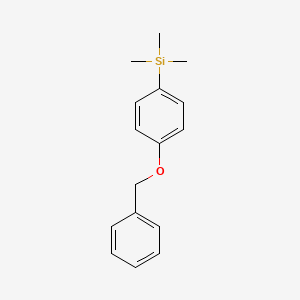
(4-(Benzyloxy)phenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C16H20OSi It is a derivative of phenyltrimethylsilane, where a benzyloxy group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of (4-hydroxyphenyl)trimethylsilane with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (4-(Benzyloxy)phenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to form (4-(benzyloxy)phenyl)methanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: (4-(Benzyloxy)phenyl)methanol.
Substitution: Various substituted phenyltrimethylsilanes.
Scientific Research Applications
(4-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)phenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group can enhance the lipophilicity of the compound. These interactions can influence the compound’s reactivity and its ability to penetrate biological membranes, making it useful in drug delivery and other applications.
Comparison with Similar Compounds
- (4-(Diphenylsilyl)phenyl)trimethylsilane
- (4-Nitrophenyl)trimethylsilane
- (4-Iodophenylethynyl)trimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
Comparison: (4-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, (4-(Diphenylsilyl)phenyl)trimethylsilane has a diphenylsilyl group instead of a benzyloxy group, leading to different reactivity and applications. Similarly, (4-Nitrophenyl)trimethylsilane contains a nitro group, which significantly alters its electronic properties and reactivity.
Properties
Molecular Formula |
C16H20OSi |
|---|---|
Molecular Weight |
256.41 g/mol |
IUPAC Name |
trimethyl-(4-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-11-9-15(10-12-16)17-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
BXNKGJRYJBISQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


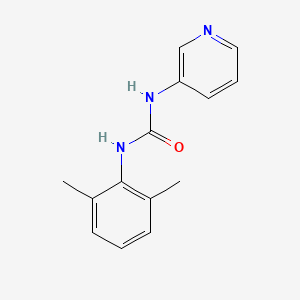
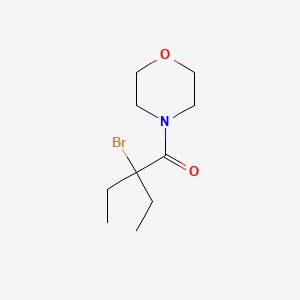

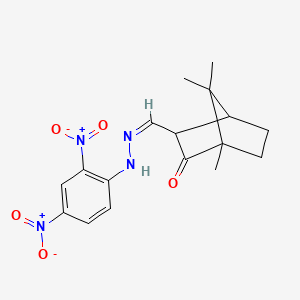

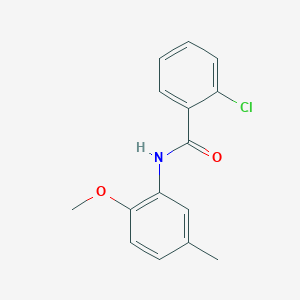
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)


